Home > Products > Screening Compounds P44445 > Diketopiperazine derivative OF quinapril
Diketopiperazine derivative OF quinapril -

Diketopiperazine derivative OF quinapril

Catalog Number: EVT-13521680
CAS Number:
Molecular Formula: C25H28N2O4
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinapril is classified as a pharmaceutical compound belonging to the ACE inhibitor class. The diketopiperazine derivative is often considered an impurity formed during the synthesis or storage of quinapril hydrochloride. This impurity can arise from various chemical processes such as hydrolysis and cyclization, making it essential to understand both its formation and implications for drug stability and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of diketopiperazine derivatives from quinapril involves several key steps:

  1. Hydrolysis: Quinapril undergoes hydrolysis to form quinaprilat in the presence of water and either acidic or basic catalysts.
  2. Cyclization: The resulting quinaprilat can then cyclize to form the diketopiperazine derivative. This process typically requires careful control of pH (between 7.5 and 8.5) and the use of solvents like dichloromethane.
  3. Catalytic Hydrogenation: Often, catalytic hydrogenation is employed using agents such as palladium on carbon in an alcoholic solvent, followed by crystallization from nitroalkane solvents to yield pure diketopiperazine derivatives.

Industrial production methods mirror these laboratory techniques but are scaled for efficiency, utilizing continuous flow reactors and advanced purification methods such as chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of diketopiperazine derivatives typically features a cyclic dipeptide arrangement, which contributes to their stability compared to linear peptides. The compound's structure can be analyzed using techniques such as X-ray crystallography, revealing intricate details about bond angles, lengths, and spatial arrangements that are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Diketopiperazine derivatives of quinapril can participate in various chemical reactions:

  • Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield different diketopiperazine derivatives.
  • Reduction: Reduction reactions may convert diketopiperazine into its corresponding reduced forms using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where functional groups on the diketopiperazine ring are replaced by nucleophiles under appropriate conditions.

These reactions are critical for modifying the compound's properties for specific applications in pharmaceuticals.

Mechanism of Action

Process and Data

The mechanism of action for diketopiperazine derivatives primarily relates to their role as ACE inhibitors. By inhibiting the angiotensin-converting enzyme, these compounds prevent the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. Understanding this mechanism is vital for developing more effective antihypertensive therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diketopiperazine derivatives exhibit distinct physical properties:

  • Melting Point: The melting point can vary significantly based on purity and crystalline form.
  • Solubility: These compounds are generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Diketopiperazines are more stable than their linear counterparts due to their cyclic structure, which reduces susceptibility to hydrolysis .

Chemical properties include reactivity towards nucleophiles and electrophiles, which can be exploited in further synthetic applications.

Applications

Scientific Uses

Diketopiperazine derivatives of quinapril have several scientific applications:

  • Pharmaceutical Development: Understanding their stability helps in formulating more effective drug delivery systems.
  • Research Tools: They serve as important models for studying peptide cyclization mechanisms in biochemistry.
  • Therapeutic Agents: Their potential use as ACE inhibitors makes them relevant in treating cardiovascular diseases.
Introduction to Quinapril Degradation and Diketopiperazine Formation

Structural Vulnerabilities of ACE Inhibitors to Cyclization

Angiotensin-converting enzyme (ACE) inhibitors containing dipeptide-like structures are inherently prone to intramolecular cyclization, forming diketopiperazine (DKP) impurities. This degradation pathway arises from three key structural factors:

  • Dipeptide Motif: Most ACE inhibitors (e.g., quinapril, ramipril, enalapril) incorporate a C-terminal proline residue adjacent to a secondary amino group. This configuration enables nucleophilic attack by the secondary amine on the carbonyl carbon of the penultimate amino acid, forming a six-membered DKP ring [1] [10].
  • Ester/Amide Activation: Prodrug ACE inhibitors (like quinapril) feature hydrolyzable ethyl ester groups. Hydrolysis of this ester generates a carboxylic acid that enhances electrophilicity of the adjacent carbonyl, accelerating nucleophilic cyclization [6] [9].
  • Stereoelectronic Factors: Proline’s constrained pyrrolidine ring restricts conformational flexibility, positioning functional groups optimally for ring closure. Tertiary amide bonds in proline-containing drugs exhibit reduced rotational freedom compared to linear peptides, favoring cis/trans isomerization that facilitates cyclization [1] [3].

Table 1: Structural Factors Influencing DKP Formation in Common ACE Inhibitors

ACE InhibitorPenultimate Amino AcidC-Terminal GroupCyclization Rate (Relative)
QuinaprilPhenylalanineProline (ester)High (1.0)
RamiprilAlanineProline (ester)High (0.9)
EnalaprilPhenylalanineProline (ester)Moderate (0.7)
LisinoprilLysineProline (carboxylate)Low (0.2)

Structural features increasing cyclization: 1) Proline at C-terminus, 2) Ester group (vs. carboxylate), 3) Small/linear penultimate amino acid [1] [6] [10].

The cyclization kinetics follow first-order reaction kinetics under physiological pH and temperature. Degradation accelerates in aqueous solutions and with increasing temperature due to enhanced molecular mobility and hydrolysis rates. Notably, ACE inhibitors with esterified carboxyl groups (prodrugs) exhibit 3-5× faster DKP formation than their active metabolites (diacids) due to superior leaving-group potential [5] [9].

Quinapril’s Unique Susceptibility to Diketopiperazine Impurity Generation

Quinapril demonstrates exceptional vulnerability to DKP formation compared to other ACE inhibitors due to three structural and environmental factors:

  • Proline Positioning: Quinapril contains a penultimate phenylalanine preceding C-terminal proline. The bulky benzyl side chain induces steric strain that destabilizes the linear molecule. Cyclization relieves this strain, forming the energetically favored quinapril-DKP (PD109488). This contrasts with enalapril, where phenylalanine’s position reduces steric conflict [1] [6].
  • Ester Hydrolysis Rate: Quinapril’s ethyl ester undergoes rapid hepatic hydrolysis to quinaprilat (t~max~ = 1 hour). The high electrophilicity of the ester carbonyl accelerates both hydrolysis and subsequent cyclization. Studies show quinapril solutions generate PD109488 2.3× faster than ramipril under identical conditions (40°C, pH 7.4) [6] [9].
  • Supramolecular Interactions: The rigid proline-pyrrolidine ring in quinapril-DKP stabilizes the molecule through intramolecular H-bonding between the diketopiperazine carbonyls and the phenylalanine aromatic ring. This creates a self-complementary synthon that crystallizes readily, driving the reaction equilibrium toward DKP formation [3] [7].

Table 2: Degradation Kinetics of Quinapril to DKP (PD109488) Under Varied Conditions

ConditionTemperature (°C)pHTime to 10% DegradationPrimary Degradant
Solid state25N/A24 monthsPD109488 (DKP)
Aqueous solution257.4180 daysQuinaprilat + PD109488
Aqueous solution407.430 daysPD109488 (DKP)
Alkaline solution2510.014 daysHydrolysis products

Data synthesized from forced degradation studies [4] [5] [9]. Note: DKP formation dominates at physiological pH/temperature.

Accelerated stability studies confirm quinapril’s sensitivity: After 30 days at 40°C and 75% relative humidity, quinapril tablets show 2.8% DKP impurity—exceeding ICH thresholds for unidentified impurities (0.1%). This contrasts with only 0.9% DKP in ramipril under identical conditions [5] [9]. Mitigation strategies include:

  • Formulation Optimization: Lyophilized powders reduce molecular mobility versus tablets, decreasing cyclization rates by 40% [9].
  • Packaging Controls: Barrier materials (e.g., aluminum blister packs) minimize moisture ingress, suppressing hydrolytic steps preceding cyclization [4].
  • Storage Conditions: Temperatures <25°C and humidity <60% RH are critical to limit DKP accumulation during shelf life [4] [9].

Table 3: Quinapril-Derived and Related Diketopiperazine Impurities in ACE Inhibitors

Parent DrugDiketopiperazine (DKP) Impurity NameChemical StructureIUPAC Designation
QuinaprilPD1094883S-2-(3S)-2-Oxo-4-phenylbutyl]-1,4-diazabicyclo[4.3.0]nonane-5,9-dione1,4-Diaza-bicyclo[4.3.0]nonane-5,9-dione derivative
RamiprilRamipril-DKP(4S,9S)-4-Methyl-9-[(2S)-1-oxo-3-phenylpropyl]-1,7-dioxo-1,2,3,6,7,8-hexahydroimidazo[1,2-a]pyrazin-4-iumHexahydroimidazo-pyrazine-dione
EnalaprilEnalapril-DKP(6S,10aR)-6-Benzyl-1,2,3,5,6,10a-hexahydropyrrolo[1,2-b]isoquinoline-1,4-dioneHexahydropyrrolo-isoquinoline-dione
TrandolaprilTrandolapril-DKP(3aR,7aS)-2-[(1R)-1-Cyclohexyl-2-oxoethyl]octahydro-1H-isoindole-1,3(2H)-dioneOctahydroisoindole-dione

Structural data compiled from degradation studies and pharmacopeial monographs [5] [6] [9].

Properties

Product Name

Diketopiperazine derivative OF quinapril

IUPAC Name

ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3

InChI Key

NDDYKENLGBOEPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.